N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide
Description
N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methanesulfonamido group and a hydroxypropyl group attached to a furan ring. Its unique structure suggests it may have interesting chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-11-8-9-14(23-11)16(2,20)10-17-15(19)12-6-4-5-7-13(12)18-24(3,21)22/h4-9,18,20H,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZHIFLGTBHLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(CNC(=O)C2=CC=CC=C2NS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methanesulfonamido group through sulfonation reactions. The hydroxypropyl group is then attached via a nucleophilic substitution reaction, and finally, the furan ring is introduced through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale operations. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under mild conditions using reagents like PCC (pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination, or nitrating agents for introducing nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a biochemical probe or inhibitor.
Medicine: Exploring its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilizing its unique chemical properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzoate
- N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzylamine
Uniqueness
N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
